molecular formula C14H13N3OS B12896263 5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine CAS No. 143541-11-1

5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B12896263
CAS No.: 143541-11-1
M. Wt: 271.34 g/mol
InChI Key: AMIVFIHFZJMBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a naphthalene moiety attached to the thiadiazole ring through an ethoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction where the naphthalen-2-yloxy group is attached to the ethyl group on the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione
  • 4-(Naphthalen-2-yloxy)-1,3-dioxolan-2-one
  • 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-1,3,4-thiadiazole

Uniqueness

5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the ethoxy linkage and the presence of both naphthalene and thiadiazole moieties. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

143541-11-1

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

5-(1-naphthalen-2-yloxyethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H13N3OS/c1-9(13-16-17-14(15)19-13)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,15,17)

InChI Key

AMIVFIHFZJMBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)N)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.